molecular formula C9H5Br2Cl5O B12642674 Pentachloro(2,3-dibromopropoxy)benzene CAS No. 42115-16-2

Pentachloro(2,3-dibromopropoxy)benzene

Cat. No.: B12642674
CAS No.: 42115-16-2
M. Wt: 466.2 g/mol
InChI Key: ICFSXGHJHAOHRV-UHFFFAOYSA-N
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Description

Pentachloro(2,3-dibromopropoxy)benzene is a halogenated aromatic compound with the chemical formula C9H5Br2Cl5O. It is characterized by the presence of five chlorine atoms and two bromine atoms attached to a benzene ring, along with a propoxy group. This compound is known for its stability and resistance to degradation, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachloro(2,3-dibromopropoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of pentachlorophenol followed by the reaction with 2,3-dibromopropanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle highly reactive halogenating agents. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentachloro(2,3-dibromopropoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less halogenated benzene derivatives .

Scientific Research Applications

Pentachloro(2,3-dibromopropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentachloro(2,3-dibromopropoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. The presence of multiple halogen atoms enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular pathways affected by this compound are still under investigation, but it is known to interfere with oxidative stress pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Pentachlorobenzene: A related compound with five chlorine atoms attached to a benzene ring.

    Hexachlorobenzene: Contains six chlorine atoms and is known for its use as a fungicide.

    2,3-Dibromopropoxybenzene: Similar structure but lacks the chlorine atoms.

Uniqueness

Pentachloro(2,3-dibromopropoxy)benzene is unique due to the combination of both bromine and chlorine atoms, which imparts distinct chemical and physical properties. This dual halogenation enhances its stability and reactivity compared to compounds with only one type of halogen atom .

Properties

CAS No.

42115-16-2

Molecular Formula

C9H5Br2Cl5O

Molecular Weight

466.2 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-(2,3-dibromopropoxy)benzene

InChI

InChI=1S/C9H5Br2Cl5O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2

InChI Key

ICFSXGHJHAOHRV-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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